N-[(E)-{5-[(4-bromophenoxy)methyl]furan-2-yl}methylidene]-3-(butylsulfanyl)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
N-((E)-1-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound that features a unique combination of functional groups, including a bromophenoxy group, a furan ring, a triazole ring, and a butylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((E)-1-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Bromophenoxy Intermediate: This involves the reaction of 4-bromophenol with an appropriate alkylating agent to introduce the bromophenoxy group.
Synthesis of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving a suitable diene and a dienophile.
Formation of the Triazole Ring: The triazole ring is formed via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.
Introduction of the Butylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with a butylthiol.
Final Coupling Reaction: The final step involves the coupling of the bromophenoxy intermediate with the furan and triazole intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-((E)-1-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Cyclization: Catalysts such as copper or palladium, often under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-((E)-1-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-((E)-1-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- **N-((E)-1-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE
- **N-((E)-1-{5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE
Uniqueness
The uniqueness of N-((E)-1-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the bromophenoxy group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H19BrF2N4O2S |
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Molecular Weight |
485.3 g/mol |
IUPAC Name |
(E)-1-[5-[(4-bromophenoxy)methyl]furan-2-yl]-N-[3-butylsulfanyl-5-(difluoromethyl)-1,2,4-triazol-4-yl]methanimine |
InChI |
InChI=1S/C19H19BrF2N4O2S/c1-2-3-10-29-19-25-24-18(17(21)22)26(19)23-11-15-8-9-16(28-15)12-27-14-6-4-13(20)5-7-14/h4-9,11,17H,2-3,10,12H2,1H3/b23-11+ |
InChI Key |
IEMCVBVEJWTGPW-FOKLQQMPSA-N |
Isomeric SMILES |
CCCCSC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=CC=C(C=C3)Br)C(F)F |
Canonical SMILES |
CCCCSC1=NN=C(N1N=CC2=CC=C(O2)COC3=CC=C(C=C3)Br)C(F)F |
Origin of Product |
United States |
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